4-(3,4-Dichlorophenyl)piperidine-2,6-dione
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Overview
Description
4-(3,4-Dichlorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H9Cl2NO2 and a molecular weight of 258.1 g/mol . It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and two keto groups at positions 2 and 6. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3,4-Dichlorophenyl)piperidine-2,6-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3,4-Dichlorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3,4-Dichlorophenyl)piperidine-2,6-dione is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:
3-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but with a bromine atom instead of chlorine.
4-(3,4-Difluorophenyl)piperidine-2,6-dione: Contains fluorine atoms instead of chlorine.
4-(3,4-Dimethylphenyl)piperidine-2,6-dione: Substituted with methyl groups instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c12-8-2-1-6(3-9(8)13)7-4-10(15)14-11(16)5-7/h1-3,7H,4-5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXFNBWJSQHURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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